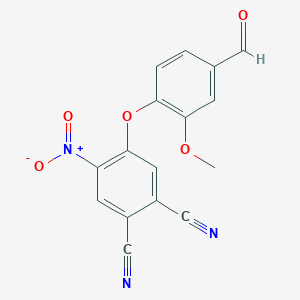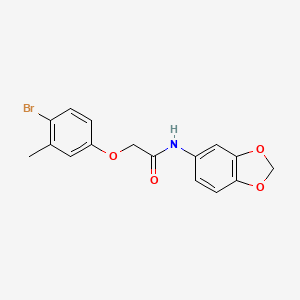
4-(4-formyl-2-methoxyphenoxy)-5-nitrophthalonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-formyl-2-methoxyphenoxy)-5-nitrophthalonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as FMN, and it is a derivative of phthalonitrile. FMN is a yellow crystalline powder that is soluble in organic solvents and is widely used in research laboratories.
作用機序
The mechanism of action of FMN is complex and depends on its application. In the case of fluorescent probe detection, FMN binds to metal ions, causing a change in its fluorescence intensity. In photodynamic therapy, FMN is activated by light, leading to the production of reactive oxygen species that can kill cancer cells. In enzymatic reactions, FMN acts as a redox mediator, transferring electrons between the enzyme and the substrate.
Biochemical and Physiological Effects:
FMN has been shown to have various biochemical and physiological effects. It has been shown to enhance the activity of enzymes such as glucose oxidase, lactate oxidase, and cholesterol oxidase. Moreover, FMN has been shown to have antioxidant properties, protecting cells from oxidative stress. FMN has also been shown to have anti-inflammatory properties, reducing the production of pro-inflammatory cytokines.
実験室実験の利点と制限
FMN has several advantages for lab experiments. It is stable under various conditions, and its purity can be easily monitored using HPLC. Moreover, FMN is commercially available, making it easily accessible to researchers. However, FMN has some limitations, including its high cost and limited solubility in water.
将来の方向性
There are several future directions for the use of FMN in scientific research. One potential application is in the development of biosensors for the detection of metal ions. FMN can also be used in the development of new photodynamic therapy agents for cancer treatment. Moreover, FMN can be used in the development of new redox mediators for enzymatic reactions. Further research is needed to explore these potential applications of FMN.
Conclusion:
In conclusion, 4-(4-formyl-2-methoxyphenoxy)-5-nitrophthalonitrile is a versatile chemical compound that has several potential applications in scientific research. Its unique properties make it useful in various fields, including fluorescence detection, photodynamic therapy, and enzymatic reactions. FMN has several advantages for lab experiments, but it also has some limitations. Further research is needed to explore the potential applications of FMN in scientific research.
合成法
The synthesis of FMN involves the reaction of 4-(4-formyl-2-methoxyphenoxy) phthalonitrile with nitric acid. The reaction is carried out under controlled conditions, and the product is purified using various techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC). The purity of the final product is essential for its use in scientific research.
科学的研究の応用
FMN has been extensively used in scientific research due to its unique properties. It has been used as a fluorescent probe for the detection of metal ions such as zinc, copper, and iron. FMN has also been used as a photosensitizer in photodynamic therapy for cancer treatment. Moreover, FMN has been used as a redox mediator in enzymatic reactions, and it has been shown to enhance the activity of various enzymes.
特性
IUPAC Name |
4-(4-formyl-2-methoxyphenoxy)-5-nitrobenzene-1,2-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9N3O5/c1-23-16-4-10(9-20)2-3-14(16)24-15-6-12(8-18)11(7-17)5-13(15)19(21)22/h2-6,9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAEHFWHBZTXJME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OC2=C(C=C(C(=C2)C#N)C#N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)-1H-imidazole oxalate](/img/structure/B5969988.png)
![2-[4-(4-chlorobenzyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5969989.png)
![2-(4-methoxyphenyl)-N-({1-[(6-methyl-2-pyridinyl)methyl]-3-piperidinyl}methyl)acetamide](/img/structure/B5970000.png)


![ethyl 1-[(5-methyl-1H-indazol-3-yl)carbonyl]-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinecarboxylate](/img/structure/B5970015.png)
![2-(1-cyclohexen-1-ylacetyl)-7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5970022.png)
![1-(1-{[3-(5-methyl-2-furyl)-1H-pyrazol-5-yl]carbonyl}-3-piperidinyl)-4-(2-methylphenyl)piperazine](/img/structure/B5970026.png)
![(2-ethoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine](/img/structure/B5970029.png)
![N-cyclopropyl-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5970044.png)
![2-{[4-hydroxy-5-methyl-1-(4-methylphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B5970063.png)
![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B5970071.png)
![4-biphenylyl[1-(6-quinoxalinylcarbonyl)-3-piperidinyl]methanone](/img/structure/B5970072.png)
